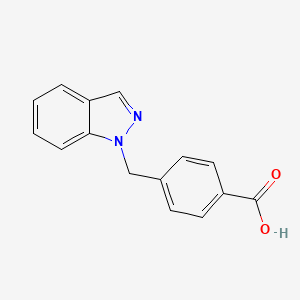

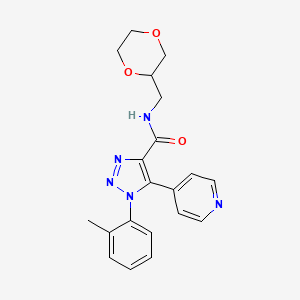

![molecular formula C11H16N2O2S2 B2970606 2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 869076-72-2](/img/structure/B2970606.png)

2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thienopyrimidines are a class of compounds that have a pyrimidine ring fused with a thiophene ring . They are known for their wide spectrum of biological properties .

Synthesis Analysis

Thienopyrimidines can be synthesized from various precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .Molecular Structure Analysis

The molecular structure of thienopyrimidines involves a pyrimidine ring fused with a thiophene ring . The exact structure would depend on the specific substituents attached to the rings.Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions due to the presence of reactive sites on the pyrimidine and thiophene rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thienopyrimidine would depend on its exact structure. For example, the presence of different substituents can affect properties such as solubility and stability .Scientific Research Applications

Synthesis Methods

The scientific research surrounding 2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one primarily focuses on its synthesis methods and potential applications, excluding direct references to drug use, dosage, or side effects. A notable study in this field reported a highly regioselective synthesis approach for creating a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. This method involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding products with various 6-substituents (methyl or aryl groups) and 3-substituents (alkyl, allyl, phenyl, benzyl, or 2-phenylethyl groups) in good yields (dos Santos et al., 2015).

Antitumor Activity

Further research into thieno[3,2-d]pyrimidin derivatives highlights their synthesis and evaluation for antitumor activity. A study synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests a promising application of these compounds in cancer research (Hafez & El-Gazzar, 2017).

Green Synthesis Approaches

The development of green chemistry methods for synthesizing pyrimidine derivatives also represents a significant area of interest. One study describes the synthesis of novel pyrido[2,3-d]pyrimidine derivatives through a one-pot, three-component approach using a nanocatalyst under solvent-free conditions. This method emphasizes the importance of environmentally friendly chemistry practices while achieving high yields and short reaction times (Mohsenimehr et al., 2014).

Chemical Properties and Reactions

The chemical properties and reactions of pyrimidin-4-one derivatives have been extensively studied, providing insights into their potential applications. Research on benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one reveals diverse polymorphic forms and hydrogen-bonding patterns, which could influence the development of pharmaceutical compounds and materials science applications (Glidewell et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S2/c1-3-16-11-12-8-4-7-17-9(8)10(14)13(11)5-6-15-2/h3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTXYZVGRUQLEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1CCOC)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

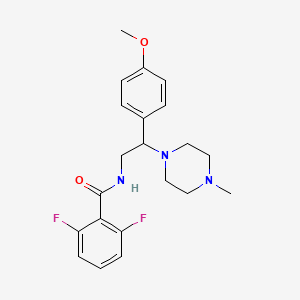

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2970523.png)

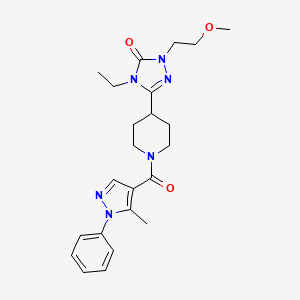

![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)

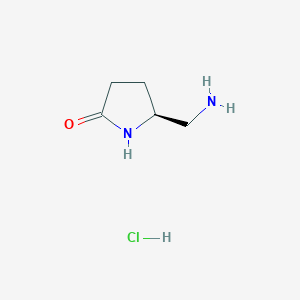

![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)

![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970537.png)

![(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide](/img/structure/B2970542.png)

![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)

![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)